molecular formula C7H5F2NO3 B14773855 4,5-Difluoro-2-(hydroxyamino)benzoic acid

4,5-Difluoro-2-(hydroxyamino)benzoic acid

Katalognummer: B14773855
Molekulargewicht: 189.12 g/mol
InChI-Schlüssel: DDPKMWXZVHWPLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Difluoro-2-(hydroxyamino)benzoic acid is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of two fluorine atoms and a hydroxyamino group attached to a benzoic acid core. This compound is of interest due to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-(hydroxyamino)benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 4,5-difluorobenzoic acid, followed by reduction to introduce the hydroxyamino group . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Difluoro-2-(hydroxyamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4,5-Difluoro-2-(hydroxyamino)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,5-Difluoro-2-(hydroxyamino)benzoic acid involves its interaction with specific molecular targets. For instance, its antiviral activity against herpes simplex virus is attributed to its ability to inhibit viral replication by targeting viral enzymes . The hydroxyamino group plays a crucial role in binding to the active site of the enzyme, thereby blocking its function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5-Difluoro-2-(hydroxyamino)benzoic acid is unique due to the presence of both fluorine atoms and a hydroxyamino group, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential antiviral properties make it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C7H5F2NO3

Molekulargewicht

189.12 g/mol

IUPAC-Name

4,5-difluoro-2-(hydroxyamino)benzoic acid

InChI

InChI=1S/C7H5F2NO3/c8-4-1-3(7(11)12)6(10-13)2-5(4)9/h1-2,10,13H,(H,11,12)

InChI-Schlüssel

DDPKMWXZVHWPLB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)F)NO)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.